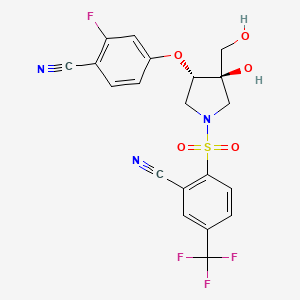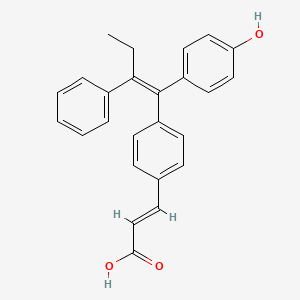
GW7604
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
GW7604 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Medizin: this compound wird auf seinen potenziellen Einsatz bei der Behandlung von östrogenrezeptor-positivem Brustkrebs untersucht. .
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an Östrogenrezeptoren, insbesondere Östrogenrezeptor Alpha und Östrogenrezeptor Beta . Nach der Bindung hemmt this compound die Aktivierung von Östrogenrezeptoren und verhindert die Transkription von östrogen-responsiven Genen. Dies führt zur Hemmung der Zellproliferation in östrogenrezeptor-positiven Tumorzellen . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der Östrogenrezeptor-Signalweg und das Transforming Growth Factor Alpha (TGFα)-Gen .
Wirkmechanismus
Target of Action
GW7604, also known as (E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid, is primarily targeted towards the Estrogen Receptor (ER) . The ER plays a crucial role in the growth and development of certain types of cancer, particularly breast cancer .
Mode of Action
This compound interacts with its target, the ER, by binding to it . It shows high affinity to both ERα and ERβ . This interaction results in changes in the cellular activity, particularly in the expression of certain genes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Transforming Growth Factor α (TGFα) gene pathway . This compound inhibits the induction of TGFα in a concentration-related manner . This pathway plays a significant role in cell growth and proliferation.
Pharmacokinetics
It’s known that this compound is the presumed metabolite of gw5638 , suggesting that it may be produced in the body following the administration of GW5638.
Result of Action
The binding of this compound to the ER leads to changes in the cellular activity. Specifically, it inhibits the growth-promoting action of estradiol in both ECC-1 and MCF-7 cells .
Action Environment
The action of this compound can be influenced by the cellular environment. For instance, it accumulates in ER-positive MCF-7 cells primarily via cytosolic vesicles, while it is only marginally taken up in ER-negative SKBr3 cells . This suggests that the presence and density of ER in the cells can significantly influence the action, efficacy, and stability of this compound.
Biochemische Analyse
Biochemical Properties
GW7604 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to have high affinity to estrogen receptors (ERα and ERβ) without mediating agonistic or ER downregulating properties .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to accumulate in estrogen receptor-positive MCF-7 cells primarily via cytosolic vesicles .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound has been found to interact with the DNA (empty plasmid pSport1) .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound show changes. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. Specific details about these interactions and any effects on metabolic flux or metabolite levels are not mentioned in the available literature .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Specific details about any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not mentioned in the available literature .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not mentioned in the available literature
Vorbereitungsmethoden
GW7604 can be synthesized through a series of chemical reactions starting from (Z)-4-hydroxytamoxifen. The synthetic route involves the esterification of (E/Z)-3-(4-((E)-1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl)phenyl)acrylic acid with alkenols of various lengths . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
GW7604 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsreaktionen von this compound können zur Bildung reduzierter Derivate führen. Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Übliche Reagenzien umfassen Halogene und Nukleophile.
Koordination: this compound kann Koordinationskomplexe mit Metallen wie Platin bilden.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
GW7604 ähnelt anderen selektiven Östrogenrezeptormodulatoren wie (Z)-4-Hydroxytamoxifen und Raloxifen. This compound besitzt einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Bindungsaffinität: This compound weist eine höhere Bindungsaffinität zu Östrogenrezeptoren auf als (Z)-4-Hydroxytamoxifen.
Wirkmechanismus: Im Gegensatz zu (Z)-4-Hydroxytamoxifen, das teilweise östrogenartige Wirkungen haben kann, wirkt this compound als reiner Antagonist ohne östrogenartige Aktivität.
Zu den ähnlichen Verbindungen gehören:
- (Z)-4-Hydroxytamoxifen
- Raloxifen
- Fulvestrant
- GW5638
Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Bindungsaffinität, Selektivität und therapeutischen Anwendung.
Eigenschaften
IUPAC Name |
(E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O3/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(26)16-14-21)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,26H,2H2,1H3,(H,27,28)/b17-10+,25-23+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVIEONTACSLJA-YGCRUXFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC=C(C=C2)O)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195611-82-6 | |
| Record name | GW 7604 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195611826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


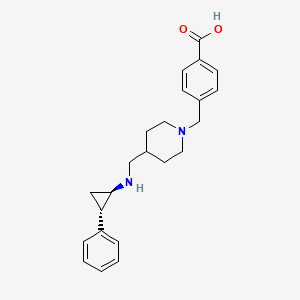
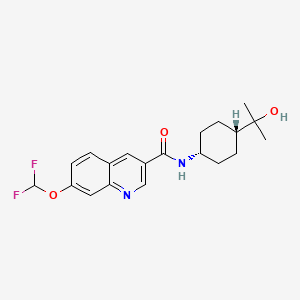
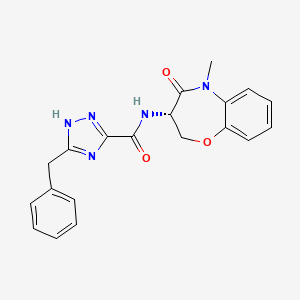
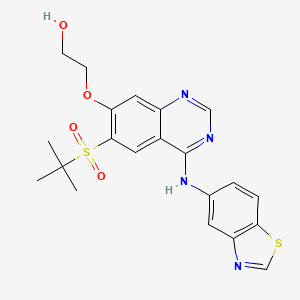
![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate](/img/structure/B607819.png)
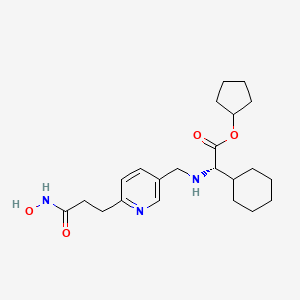
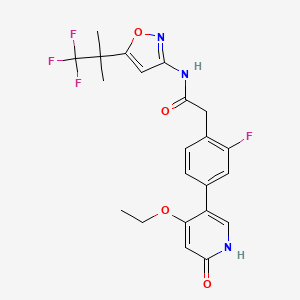
![3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B607826.png)

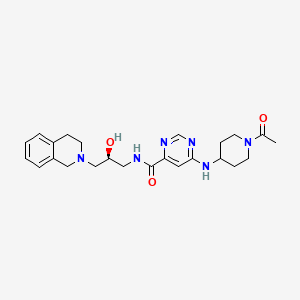
![N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride](/img/structure/B607830.png)
